molecular formula C16H11Cl5N4O3S B14918052 2-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

2-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B14918052
M. Wt: 516.6 g/mol
InChI Key: QFYRJMAZVAVRIC-UHFFFAOYSA-N
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Description

2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide is a complex organic compound with a molecular formula of C16H11Cl5N4O3S This compound is known for its unique chemical structure, which includes nitro, trichloro, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and nitrating agents such as nitric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloro and dichlorophenyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C16H11Cl5N4O3S

Molecular Weight

516.6 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H11Cl5N4O3S/c17-8-5-6-10(18)11(7-8)22-15(29)24-14(16(19,20)21)23-13(26)9-3-1-2-4-12(9)25(27)28/h1-7,14H,(H,23,26)(H2,22,24,29)

InChI Key

QFYRJMAZVAVRIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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